Sodium 4-Vinylbenzenesulfinate: A Technical Profile and Application Guide
Sodium 4-Vinylbenzenesulfinate: A Technical Profile and Application Guide
An In-depth Technical Guide for Researchers
Introduction: Distinguishing a Niche Monomer
In the landscape of functional monomers, precise chemical identity is paramount. While the widely-used Sodium 4-Vinylbenzenesulfonate (CAS 2695-37-6) is a staple in polymer science for creating materials with fixed anionic charges, its close relative, Sodium 4-Vinylbenzenesulfinate (CAS 60081-73-4) , offers a distinct and reactive profile. This guide provides a detailed technical overview of Sodium 4-Vinylbenzenesulfinate, focusing on its unique chemical properties, polymerization behavior, and potential applications that differentiate it from its sulfonate counterpart. For researchers and drug development professionals, understanding the reactivity of the sulfinate functional group is key to unlocking novel material properties and applications. This document will serve as a core reference, clarifying common points of confusion and detailing the scientific basis for its utility.[1]
Section 1: Core Chemical Profile
Sodium 4-Vinylbenzenesulfinate is a versatile ionic monomer that serves as a fundamental building block in advanced polymer synthesis.[1] Its structure uniquely combines a polymerizable vinyl group with a nucleophilic and redox-active sulfinate group. This duality allows for its incorporation into polymer backbones, imparting properties such as hydrophilicity, ionic conductivity, and sites for post-polymerization modification.[1]
Below is a comparative table of the core chemical properties for both the sulfinate and the more common sulfonate.
| Property | Sodium 4-Vinylbenzenesulfinate | Sodium 4-Vinylbenzenesulfonate |
| Synonyms | 4-Vinylbenzenesulfinic Acid Sodium Salt | Sodium p-styrenesulfonate, SVBS[2][3] |
| CAS Number | 60081-73-4[4] | 2695-37-6[2][5][6] |
| Molecular Formula | C₈H₇NaO₂S[1][4] | C₈H₇NaO₃S[2][6] |
| Molecular Weight | 190.19 g/mol [4] | 206.19 g/mol [6] |
| Appearance | Data not widely available | White to off-white crystalline powder[2][3] |
| Solubility | Data not widely available | Highly soluble in water[2][3][7] |
| Melting Point | Data not widely available | ≥300 °C |
| Key Functional Groups | Vinyl Group, Sulfinate Group[1] | Vinyl Group, Sulfonate Group[2][5] |
Section 2: Synthesis, Reactivity, and Mechanistic Considerations
The primary distinction of Sodium 4-Vinylbenzenesulfinate lies in the reactivity of the sulfinate group. Unlike the chemically stable and fully oxidized sulfonate group, the sulfinate is an intermediate oxidation state of sulfur, rendering it a versatile handle for further chemical transformations.
Causality in Reactivity: Sulfinate vs. Sulfonate
The sulfonate group (R-SO₃⁻) is the conjugate base of a strong acid, making it an extremely poor leaving group and generally unreactive under typical synthetic conditions. Its primary role in polymers is to provide a stable, permanent anionic charge and enhance hydrophilicity.
In contrast, the sulfinate group (R-SO₂⁻) is a much stronger nucleophile and can be easily oxidized. This opens up unique reaction pathways unavailable to its sulfonate analog. For instance, sulfinates can react with alkyl halides to form sulfones or be oxidized to sulfonates. This reactivity is critical for applications requiring post-polymerization modification or for polymers that interact with biological systems through redox mechanisms.
Caption: Reaction pathways for sulfinate vs. sulfonate monomers.
Section 3: Polymerization and Applications
While literature on the specific polymerization of Sodium 4-Vinylbenzenesulfinate is not as extensive as for the sulfonate, its vinyl group allows it to be readily polymerized via standard free-radical and controlled radical polymerization techniques.[1][8]
Free-Radical Polymerization
Conventional free-radical polymerization is a straightforward method to synthesize poly(sodium 4-vinylbenzenesulfinate). The choice of initiator (e.g., thermal or redox) and solvent system (typically aqueous or protic media) is crucial for controlling the polymerization kinetics and final polymer properties.
Caption: General workflow for free-radical polymerization.
Controlled Radical Polymerization (CRP)
Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be applied to Sodium 4-Vinylbenzenesulfinate.[9][10] These methods offer precise control over molecular weight, architecture, and polydispersity, which is essential for advanced applications in drug delivery and biomaterials. For instance, ATRP in protic media like water/methanol mixtures has been shown to be effective for the controlled polymerization of the structurally similar sodium 4-styrenesulfonate.[10]
Key Applications
The unique properties of this monomer make it a valuable component in several advanced fields:
-
Ion-Exchange Membranes and Conductive Polymers: Similar to its sulfonate analog, the sulfinate can be used to create ion-conductive materials for fuel cells, batteries, and anti-static coatings.[1][2][11] The potential for post-polymerization cross-linking via the sulfinate group could offer enhanced mechanical and thermal stability.[2]
-
Water-Treatment and Dispersants: Copolymers containing sodium 4-vinylbenzenesulfinate can act as flocculants or dispersants in water treatment and industrial formulations.[5][7]
-
Drug Delivery and Biomaterials: The reactive nature of the sulfinate group makes it particularly interesting for biomedical applications. It can serve as an attachment point for drugs, targeting ligands, or other biomolecules. Furthermore, its redox sensitivity could be exploited to create "smart" polymers that release their payload in response to specific biological stimuli.
Section 4: Analytical and Characterization Protocols
Accurate characterization is essential to confirm the identity, purity, and properties of both the monomer and the resulting polymer.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for analyzing the purity of the Sodium 4-Vinylbenzenesulfinate monomer.[1][12]
Protocol: HPLC Analysis
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.[12] To ensure good peak shape for the acidic analyte, an acid modifier like phosphoric acid or formic acid (for MS compatibility) is added to the aqueous phase.[12]
-
Detection: UV detection at a wavelength corresponding to the absorbance of the styrene group (typically around 254 nm).
-
Sample Preparation: Dissolve a known concentration of the monomer in the initial mobile phase solvent.
-
Analysis: Inject the sample and run the gradient. The retention time and peak area can be used to determine purity against a known standard. This method is scalable and can be adapted for preparative separations to isolate impurities.[12]
Section 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for Sodium 4-Vinylbenzenesulfinate is not widely available, the safety profile can be inferred from the closely related Sodium 4-Vinylbenzenesulfonate. It is imperative to handle the chemical in accordance with good laboratory practices.
| Hazard Category | Classification and Precautions |
| Acute Toxicity | Harmful if swallowed (Acute Tox. 4 Oral).[6] |
| Skin Irritation | Causes skin irritation (Skin Irrit. 2).[6] |
| Eye Damage | Causes serious eye damage (Eye Dam. 1).[6] |
| Respiratory Irritation | May cause respiratory irritation (STOT SE 3).[6] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (eyeshields), and a dust mask (type N95).[6] |
| Storage | Store in a cool, dry place. The material is known to be hygroscopic and may be air-sensitive.[13] It is incompatible with strong oxidizing agents.[7][13][14] |
| Hazard Pictograms | GHS05 (Corrosion), GHS07 (Exclamation mark).[6][15] |
Note: This data is primarily from Sodium 4-Vinylbenzenesulfonate and should be used as a guideline. Always consult the specific SDS for the product being used.
Conclusion
Sodium 4-Vinylbenzenesulfinate is a specialty monomer with significant potential for creating advanced functional polymers. Its key advantage over the more common sulfonate is the chemical reactivity of the sulfinate group, which allows for post-polymerization modification and the design of smart, responsive materials. For researchers in drug development and materials science, this compound represents a valuable tool for innovating in areas requiring tunable, functional, and reactive polymer systems.
References
- What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry. (2025-11-03). Google Cloud.
- What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry. (2025-11-03). Google Cloud.
- Sodium 4-vinylbenzenesulfonate technical, = 90 T 2695-37-6. Sigma-Aldrich.
- Sodium 4-vinylbenzenesulfonate technical, = 90 T 2695-37-6. Sigma-Aldrich.
- Sodium 4-vinylbenzenesulfonate technical, = 90 T 2695-37-6. Sigma-Aldrich.
- Sodium 4-vinylbenzenesulfon
- Sodium 4-Vinylbenzenesulfonate | 2695-37-6. Tokyo Chemical Industry Co., Ltd. (APAC).
- Sodium 4-vinylbenzenesulfonate | CAS#:2695-37-6. (2025-08-23). Chemsrc.
- Sodium 4-vinylbenzenesulfonate technical, = 90 T 2695-37-6. Sigma-Aldrich.
- Natrium-4-vinylbenzolsulfon
- Sodium 4-vinylbenzenesulfonate hydr
- SAFETY D
- (a) RAFT polymerization of sodium 4-vinylbenzenesulfo- nate with GO M n...
- Sodium 4-Vinylbenzenesulfonate | 2695-37-6. Tokyo Chemical Industry Co., Ltd. (APAC).
- Sodium 4-vinylbenzenesulfonate | 94904-100G. SIGMA-ALDRICH | SLS Ireland.
- Sodium 4-Vinylbenzenesulfin
- Sodium 4-Vinylbenzenesulfin
- Polymerization of sodium 4-styrenesulfonate via atom transfer radical polymerization in protic media | Request PDF. (2025-08-06).
- Sodium 4-vinylbenzenesulfonate technical, = 90 T 2695-37-6. Sigma-Aldrich.
- What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry. (2025-11-03). Google Cloud.
- What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry. (2025-11-03). Google Cloud.
Sources
- 1. Sodium 4-Vinylbenzenesulfinate|Research Chemicals [benchchem.com]
- 2. What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]
- 3. What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]
- 4. pure-synth.com [pure-synth.com]
- 5. What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]
- 6. 4-ビニルベンゼンスルホン酸ナトリウム technical, ≥90% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 7. nama-group.com [nama-group.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]
- 12. Sodium 4-vinylbenzenesulfonate | SIELC Technologies [sielc.com]
- 13. fishersci.com [fishersci.com]
- 14. Sodium 4-vinylbenzenesulfonate | CAS#:2695-37-6 | Chemsrc [chemsrc.com]
- 15. Sodium 4-vinylbenzenesulfonate technical, = 90 T 2695-37-6 [sigmaaldrich.com]
